molecular formula C8H10N2O B14859814 1-(3-Amino-2-methylpyridin-4-YL)ethan-1-one

1-(3-Amino-2-methylpyridin-4-YL)ethan-1-one

Cat. No.: B14859814
M. Wt: 150.18 g/mol
InChI Key: LMPBENRLUJDCAC-UHFFFAOYSA-N
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Description

1-(3-Amino-2-methylpyridin-4-YL)ethan-1-one is a heterocyclic compound that contains a pyridine ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-methylpyridin-4-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-methylpyridine with ethanoyl chloride under basic conditions to yield the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-methylpyridin-4-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-2-methylpyridin-4-YL)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-methylpyridin-4-YL)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminopyridin-3-yl)ethan-1-one: Similar structure but with the amino group in a different position.

    1-(Pyridin-4-yl)ethan-1-one: Lacks the amino and methyl groups, making it less reactive in certain reactions.

Uniqueness

1-(3-Amino-2-methylpyridin-4-YL)ethan-1-one is unique due to the presence of both an amino group and a methyl group on the pyridine ring

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(3-amino-2-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-5-8(9)7(6(2)11)3-4-10-5/h3-4H,9H2,1-2H3

InChI Key

LMPBENRLUJDCAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1N)C(=O)C

Origin of Product

United States

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